2-Amino-4-chloropyrimidine
Overview
Description
Synthesis Analysis
2-Amino-4-chloropyrimidine can be synthesized through several methods, including microwave-induced S_NAr reactions and chemically enabled synthesis techniques. These methods involve reactions of primary alkyl amines with 2-methylsulfonylpyrimidines or 2-chloropyrimidines, highlighting the compound's versatility in synthesis processes (Humphries, Do, & Wilhite, 2009).
Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloropyrimidine derivatives has been extensively studied, showing that the pyrimidine rings are planar with significant displacements for ring-substituent atoms. This planarity and displacement play a crucial role in the electronic structure and intermolecular hydrogen bonding, forming isostructural and essentially isomorphous compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
2-Amino-4-chloropyrimidine participates in various chemical reactions, including regioselective synthesis, where it can be diversified through S_NAr and metal-catalyzed cross-coupling reactions. These reactions enable selective activation towards further chemical modifications, demonstrating the compound's reactive versatility (Bouscary-Desforges, Bombrun, Augustine, Bernardinelli, & Quattropani, 2012).
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors : Ju Xiu-lia (2015) reported that the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile from 2-thiouracil provides an essential intermediate for HIV-1 reverse transcriptase inhibitors and its derivatives (Ju Xiu-lia, 2015).
Cancer Treatment : Shenlin Huang et al. (2007) found that 2-amino-4-aryl-5-chloropyrimidine analogues show potent inhibitory effects on VEGFR-2 and CDK1, offering potential as a new treatment for cancer (Shenlin Huang et al., 2007).
MGMT Inhibitors Synthesis : S. Lopez et al. (2009) presented a novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine, enabling efficient preparation of MGMT inhibitors (S. Lopez et al., 2009).
Nitrification Inhibitor in Agriculture : N. Mukhtar (1979) studied the use of 2-amino-4-chloro-6-methyl pyrimidine (AM) as a nitrification inhibitor in rice production in Sudan, which showed small increases in yield and yield components, with limited value for lighter soils (N. Mukhtar, 1979).
Vibrational Spectroscopy in Molecular Structure Study : Ahmed M. Abuelela et al. (2016) used vibrational spectroscopy to study the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile (ACPC), identifying two tautomers and confirming the stability of one amino conformer (Ahmed M. Abuelela et al., 2016).
Crystal Structure Analysis : G. A. van Albada et al. (2012) discovered that 2-Chloropyrimidin-4-amine crystallizes in a two-dimensional network, with the 2-chloro and 4-amino substituents nearly aligning in the pyrimidine ring (G. A. van Albada et al., 2012).
Pharmaceutical Targeting with Pyrimidines : A. Rajam et al. (2017) revealed that pyrimidines can be targeted for pharmaceuticals by focusing on hydrogen bonding processes, potentially improving drug action in biology and medicine (A. Rajam et al., 2017).
Antiallergic Activity : G. Y. Lesher et al. (1982) found that orally active compounds N-[2-(4-pyridinyl)-4-pyrimidinyl]ureas and dialkyl [[[2-(4-pyridinyl)-4-pyrimidinyl]amino]methylene]malonates show potential antiallergic activity (G. Y. Lesher et al., 1982).
X-ray Methods in Structure Determination : C. Clews and W. Cochran (1948) utilized X-ray methods to determine the structures of pyrimidines, including 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine, revealing planar six-membered rings with significant double-bond character (C. Clews & W. Cochran, 1948).
Hydrogen-bond Mediated Catalysis : K. Rankin et al. (2001) studied the aminolysis of 6-chloropyrimidine and 2-amino-6-chloropyrimidine, demonstrating the importance of a well-chosen proton acceptor and the catalytic possibilities associated with multiple hydrogen bonds (K. Rankin et al., 2001).
Future Directions
properties
IUPAC Name |
4-chloropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGFGNCFYUNXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278978 | |
Record name | 2-Amino-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloropyrimidine | |
CAS RN |
3993-78-0 | |
Record name | 3993-78-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3993-78-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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